molecular formula C17H18ClNO3 B13005040 3-Chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzamide

3-Chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzamide

Cat. No.: B13005040
M. Wt: 319.8 g/mol
InChI Key: CYSPYVWUJWWJGK-UHFFFAOYSA-N
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Description

3-Chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzamide is an organic compound with the molecular formula C17H18ClNO3. This compound is characterized by the presence of a chloro group, an ethoxy group, and a benzamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and benzyl groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to corresponding alcohols or ketones.

Scientific Research Applications

3-Chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzaldehyde: A closely related compound with an aldehyde group instead of an amide.

    3-Chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzonitrile: Another similar compound with a nitrile group.

Uniqueness

3-Chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C17H18ClNO3

Molecular Weight

319.8 g/mol

IUPAC Name

3-chloro-5-ethoxy-4-[(4-methylphenyl)methoxy]benzamide

InChI

InChI=1S/C17H18ClNO3/c1-3-21-15-9-13(17(19)20)8-14(18)16(15)22-10-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H2,19,20)

InChI Key

CYSPYVWUJWWJGK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)N)Cl)OCC2=CC=C(C=C2)C

Origin of Product

United States

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